molecular formula C12H36Li4Si4 B13732981 Trimethylsilyllithium tetramer CAS No. 18000-27-6

Trimethylsilyllithium tetramer

Cat. No.: B13732981
CAS No.: 18000-27-6
M. Wt: 320.6 g/mol
InChI Key: QKTUDZCVMNNQNM-UHFFFAOYSA-N
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Description

Trimethylsilyllithium tetramer is an organolithium compound with the molecular formula C₁₂H₃₆Li₄Si₄. It is a tetrameric structure, meaning it consists of four trimethylsilyllithium units. This compound is of significant interest in organometallic chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyllithium tetramer can be synthesized through various methods. One common approach involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:

4Li+4(CH3)3SiCl(CH3)3SiLi4+4LiCl4 \text{Li} + 4 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow (\text{CH}_3\text{)}_3\text{SiLi}_4 + 4 \text{LiCl} 4Li+4(CH3​)3​SiCl→(CH3​)3​SiLi4​+4LiCl

The reaction is usually carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyllithium tetramer undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous solvents such as THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce new organolithium compounds .

Scientific Research Applications

Trimethylsilyllithium tetramer has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in many synthetic pathways.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trimethylsilyllithium tetramer exerts its effects involves the formation of highly reactive carbon-lithium bonds. These bonds can undergo various transformations, leading to the formation of new compounds. The reactivity of the compound is influenced by its tetrameric structure, which can affect the stability and reactivity of the lithium-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylmethyllithium: Similar in structure but with different reactivity and applications.

    Trimethylsilylsodium: Another organometallic compound with different properties and uses.

    Trimethylsilylpotassium: Similar in structure but with distinct reactivity patterns.

Uniqueness

Trimethylsilyllithium tetramer is unique due to its tetrameric structure, which imparts distinct reactivity and stability compared to its monomeric or dimeric counterparts. This uniqueness makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

18000-27-6

Molecular Formula

C12H36Li4Si4

Molecular Weight

320.6 g/mol

IUPAC Name

tetralithium;trimethylsilanide

InChI

InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1

InChI Key

QKTUDZCVMNNQNM-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C

Origin of Product

United States

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